molecular formula C17H13NO2S2 B12558312 4-[6-(4-Hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol CAS No. 143231-99-6

4-[6-(4-Hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol

Cat. No.: B12558312
CAS No.: 143231-99-6
M. Wt: 327.4 g/mol
InChI Key: ISXLZXXPHRDXLR-UHFFFAOYSA-N
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Description

4-[6-(4-Hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol is a complex organic compound characterized by the presence of both phenol and pyridine rings, connected through sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(4-Hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant to various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[6-(4-Hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol groups can be oxidized to quinones under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol groups can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-[6-(4-Hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[6-(4-Hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[6-(4-Hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

143231-99-6

Molecular Formula

C17H13NO2S2

Molecular Weight

327.4 g/mol

IUPAC Name

4-[6-(4-hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol

InChI

InChI=1S/C17H13NO2S2/c19-12-4-8-14(9-5-12)21-16-2-1-3-17(18-16)22-15-10-6-13(20)7-11-15/h1-11,19-20H

InChI Key

ISXLZXXPHRDXLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)SC2=CC=C(C=C2)O)SC3=CC=C(C=C3)O

Origin of Product

United States

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